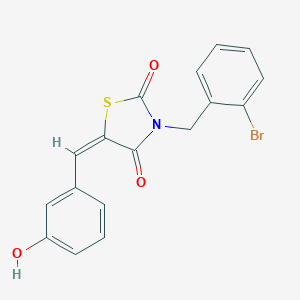
(5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. It has been investigated for its potential use in various scientific research applications, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione is its potential as an anti-inflammatory and analgesic agent. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory conditions and pain. However, there are also some limitations to its use in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory conditions and pain. Another potential direction is the investigation of its antifungal and antibacterial activity for the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other scientific research applications.
Méthodes De Synthèse
The synthesis of (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione involves the reaction of 2-methylbenzaldehyde and 4-methylbenzylamine in the presence of a catalytic amount of acetic acid. The resulting product is then treated with phthalic anhydride in the presence of acetic anhydride and a catalytic amount of sulfuric acid to yield the final compound.
Applications De Recherche Scientifique
(5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where it has been investigated for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential use as an antifungal and antibacterial agent.
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(5E)-3-[(4-methylphenyl)methyl]-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-9-15(10-8-13)12-21-18(22)17(20-19(21)23)11-16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3,(H,20,23)/b17-11+ |
Clé InChI |
GRPJISCTJRVTCH-GZTJUZNOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CC=C3C)/NC2=O |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3C)NC2=O |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3C)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305776.png)
![N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305778.png)
![N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305781.png)
![N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305783.png)

![Ethyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305789.png)
![Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
![3-(2-Chlorobenzyl)-5-[(6-methyl-2-pyridinyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305794.png)

![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)
![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)
![N-(3-chlorophenyl)-2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305802.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305803.png)